N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide
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Overview
Description
N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrazolopyrazine Core: The pyrazolopyrazine core can be synthesized through a cyclization reaction involving a pyrazole derivative and a suitable amine.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrazolopyrazine core under basic conditions.
N-Methylation and Acetylation: The final steps involve N-methylation and acetylation to obtain the desired compound. These reactions typically use methyl iodide (CH3I) and acetic anhydride (Ac2O) as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways. It is often employed in assays to understand its mechanism of action and potential therapeutic benefits.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent probes .
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide can be compared with other pyrazolopyrazine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also kinase inhibitors and have shown potential in cancer therapy .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds exhibit unique biological activities and are being explored for their therapeutic potential .
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N5O |
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Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-methyl-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H17N5O/c1-10(19)16(2)11-4-7-17(9-11)13-12-3-5-15-18(12)8-6-14-13/h3,5-6,8,11H,4,7,9H2,1-2H3 |
InChI Key |
SNAWRWBNXGDXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=CN3C2=CC=N3 |
Origin of Product |
United States |
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